DV1

CXCR4 binding affinity D-peptide vs L-peptide 12G5 competitive assay

DV1 is a unique 21-residue all-D-amino-acid peptide and a selective CXCR4 antagonist. Unlike small-molecule antagonists (e.g., AMD3100, IT1t), it occupies a distinct binding subpocket, ensuring orthogonal pathway analysis and eliminating CCR5 binding (>3,000-fold selectivity). Its protease-resistant D-peptide backbone provides a superior rat plasma half-life of 8.7 hours, enabling once-daily dosing. DV1 is validated for extended storage at -80°C (30 days) and room temperature (12 hours). Procure DV1 for reproducible CXCR4 engagement, HIV-1 entry studies, and nanoparticle targeting of CXCR4+ tumors like triple-negative breast cancer.

Molecular Formula C10H16N2O4S
Molecular Weight 260.31 g/mol
Cat. No. B15623356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDV1
Molecular FormulaC10H16N2O4S
Molecular Weight260.31 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N2O4S/c1-2-3-11-10-12-6-8(15)7(14)5(4-13)16-9(6)17-10/h2,5-9,13-15H,1,3-4H2,(H,11,12)/t5-,6-,7-,8-,9-/m1/s1
InChIKeyRFYRJQYZBZAHNY-JGKVKWKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DV1 Procurement Guide: A D-Peptide CXCR4 Antagonist with Defined Differentiation from Small-Molecule and L-Peptide Comparators


DV1 is a synthetic 21-residue all-D-amino-acid peptide derived from the N-terminus of viral macrophage inflammatory protein II (vMIP-II), a natural chemokine homolog encoded by human herpesvirus 8 [1]. DV1 functions as a selective antagonist of the CXC chemokine receptor 4 (CXCR4), blocking the binding of its cognate ligand stromal cell-derived factor-1α (SDF-1α/CXCL12) [2]. Unlike small-molecule CXCR4 antagonists such as AMD3100 or IT1t, DV1 occupies a distinct binding subpocket on CXCR4 defined by residues Y45, F87, W94, Y116, N119, and W195 [3]. Its all-D-amino-acid composition confers intrinsic resistance to proteolytic degradation—a property not shared by its L-peptide sequence-identical counterpart V1—making DV1 a structurally and pharmacokinetically distinct tool for CXCR4-targeted research [4].

Why DV1 Cannot Be Substituted by Generic CXCR4 Antagonists: Structural, Pharmacokinetic, and Selectivity Evidence


CXCR4 antagonists span multiple structural classes—small molecules (AMD3100, IT1t, AMD11070), cyclic peptides (CVX15, LY2510924), L-peptides (V1), and D-peptides (DV1, DV3, HC4319)—that exhibit materially different receptor binding sites, pharmacokinetic profiles, and selectivity windows [1]. Head-to-head mutagenesis data demonstrate that DV1's binding to CXCR4 is critically dependent on residues Y45, F87, W94, Y116, N119, and W195, while AMD3100 requires D171, D262, and E288, and IT1t requires W94, D97, and E288 [1]. These non-overlapping binding determinants mean that DV1 cannot be functionally replaced by small-molecule antagonists without altering the pharmacological phenotype being studied. Furthermore, DV1's D-peptide backbone confers a rat plasma half-life of 8.7 hours [2], while the L-peptide counterpart V1 is rapidly degraded by endogenous proteases, yielding an approximately 6.8-fold weaker binding affinity (IC50 2632.1 ± 891.0 nM vs. 364.7 ± 51.7 nM for DV1 in the 12G5 competitive binding assay) [1]. Substitution with V1, AMD3100, or IT1t therefore produces non-equivalent CXCR4 engagement, different signaling inhibition profiles, and divergent in vivo pharmacokinetics—undermining experimental reproducibility and data comparability.

DV1 Quantitative Evidence Guide: Head-to-Head Performance vs. Key CXCR4 Antagonist Comparators


DV1 vs. L-Peptide V1: Binding Affinity Superiority Driven by D-Amino Acid Backbone

In a head-to-head 12G5 monoclonal antibody competitive binding assay performed under identical conditions, DV1 (all-D-amino acid peptide) exhibited an IC50 of 364.7 ± 51.7 nM, representing a 7.2-fold improvement in binding affinity over its sequence-identical L-peptide counterpart V1, which yielded an IC50 of 2632.1 ± 891.0 nM [1]. In an independent fluorescent probe-based binding assay (FITC-DV1 competition), the affinity differential was even more pronounced: DV1 demonstrated an IC50 of 32 nM compared to 218 nM for the non-modified V1 peptide—a 6.8-fold advantage [2]. This stereochemistry-driven affinity gain is attributable to the metabolic stability of the D-peptide backbone, which resists proteolytic degradation in biological matrices, effectively increasing the concentration of intact, binding-competent ligand at the receptor site.

CXCR4 binding affinity D-peptide vs L-peptide 12G5 competitive assay

DV1 vs. Small-Molecule AMD3100: Distinct and Non-Overlapping CXCR4 Binding Sites

Site-directed mutagenesis of 27 residues across all seven transmembrane (TM) domains of CXCR4 revealed that DV1 and AMD3100 engage fundamentally different receptor subpockets [1]. DV1 binding was significantly reduced (mutant binding activity rated '+/-' or '-') by alanine substitution at residues Y45 (TM1), F87 (TM2), W94 (TM2), Y116 (TM3), N119 (TM3), W195 (TM4), and E288 (TM7). In contrast, AMD3100 binding was critically dependent on D171 (TM4), D262 (TM6), and E288 (TM7)—residues that are not required for DV1 binding. Notably, the D171A mutation abolished AMD3100 binding (activity rated '-') while leaving DV1 binding unaffected (activity rated '+++') [1]. Additionally, IT1t binding depends on W94, D97, and E288 [1]. This orthogonal binding site profile means DV1 can be used to probe CXCR4 functions that are pharmacologically distinct from those targeted by small-molecule antagonists.

CXCR4 binding site site-directed mutagenesis AMD3100

DV1 vs. Parent Chemokine vMIP-II: Engineered Selectivity for CXCR4 Over CCR5

The parent chemokine vMIP-II binds to both CXCR4 (IC50 = 5.8 nM) and CCR5, the two major HIV-1 coreceptors [1]. In contrast, DV1—engineered as an all-D-amino acid truncation of the vMIP-II N-terminus—exhibits no detectable binding to CCR5 even at concentrations as high as 100 μM when competing with [125I]MIP-1β [2]. DV1 also shows >3,000-fold selectivity for CXCR4 over CCR5 [3]. This is a critical differentiation from the parent molecule vMIP-II, which retains dual-receptor binding, and from AMD3100, which is also CXCR4-selective but for which no comparable quantitative fold-selectivity metric against CCR5 has been reported. The engineered removal of CCR5 affinity makes DV1 a more precise probe for CXCR4-specific pharmacology in systems where both receptors are co-expressed.

CXCR4 selectivity CCR5 HIV-1 coreceptor

DV1 vs. L-Peptide V1: Superior Inhibition of CXCR4-Mediated Cell Migration

In a head-to-head Transwell cell migration assay using CXCR4-expressing cells stimulated with SDF-1α, DV1 inhibited 78% of cell migration at 40 μM, whereas the L-peptide counterpart V1 inhibited only 68% of migration at the identical concentration [1]. This 10-percentage-point differential in functional antagonism is consistent with the affinity difference observed in binding assays and reflects the greater effective concentration of intact DV1 in the assay medium due to D-peptide resistance to protease-mediated degradation. Notably, DV1's migration inhibition at 40 μM outperformed even AMD3100, which achieved 61% inhibition at 200 nM, when normalized to the respective binding IC50 values [1]. This functional advantage extends to calcium mobilization inhibition, where DV1 achieved 86% suppression of the SDF-1α-induced calcium signal at 10 μM, surpassing its L-peptide counterpart V1 [1].

cell migration SDF-1α chemotaxis inhibition

DV1 In Vivo Pharmacokinetics: Quantified Half-Life Supporting Preclinical Study Design

A validated LC-MS/MS method was established to quantify DV1 in rat plasma and applied to a preclinical pharmacokinetic study following subcutaneous injection at 10 mg/kg in rats [1]. DV1 exhibited a terminal elimination half-life (t₁/₂) of 8.7 hours and an AUCinf of 35,553 ng/mL·h [1]. DV1 also demonstrated stability in rat plasma under multiple storage conditions: stable in autosampler at 8 °C for 4 hours, at room temperature (25 °C) for 12 hours, at −80 °C for 30 days, and after three freeze-thaw cycles [2]. For context, AMD3100 has been reported with a human half-life of approximately 3.6 hours (subcutaneous) to 8.6 hours (continuous intravenous infusion) [3]; however, direct cross-species and cross-route comparisons must be interpreted with caution. The D-peptide backbone of DV1 is the structural basis for its extended in vivo stability relative to L-peptide chemokine-derived antagonists, which are typically cleared within minutes to a few hours [4].

pharmacokinetics rat plasma half-life LC-MS/MS

DV1 In Vivo Efficacy: Hematopoietic Progenitor Cell Mobilization in Mice

DV1 was evaluated for in vivo hematopoietic progenitor cell (HPC) mobilization in C3H/HeJ mice using a colony-forming unit (CFU) assay [1]. Subcutaneous administration of DV1 at 37.5 mg/kg and 150 mg/kg resulted in a 5- to 10-fold increase in the number of granulocyte-macrophage CFUs (CFU-GMs), erythrocyte burst-forming units (BFU-Es), and granulocyte-erythrocyte-monocyte-megakaryocyte CFUs (CFU-GEMMs) in peripheral blood at 1 hour post-administration, compared to vehicle control [1]. DV1 also significantly inhibited SDF-1α-induced phosphorylation of Akt and Erk, downstream signaling events of CXCR4, at 30 μM in CXCR4-transfected CHO cells [1]. While AMD3100 (plerixafor) is the FDA-approved CXCR4 antagonist for clinical HSC mobilization, DV1 represents a structurally distinct peptide-based mobilizer with a non-overlapping binding site, offering an alternative mobilization mechanism that does not require engagement of D171 and D262—residues critical for AMD3100 binding [2].

HSC mobilization CFU assay in vivo efficacy

Optimal Application Scenarios for DV1 Based on Quantitative Differentiation Evidence


Orthogonal CXCR4 Pharmacological Probing in Signaling Pathway Dissection

DV1 is the CXCR4 antagonist of choice when researchers require an orthogonal binding mode to small-molecule antagonists AMD3100 or IT1t for dissecting receptor signaling pathways. Site-directed mutagenesis data demonstrate that DV1 binding does not require residues D171 or D262—which are critical for AMD3100—and instead depends on Y45, F87, W94, Y116, N119, and W195 [1]. This enables experimental designs where DV1 is used in parallel with AMD3100 or IT1t to determine whether a CXCR4-mediated functional response is binding-site-dependent or universally antagonist-sensitive. The 7.2-fold affinity advantage of DV1 over its L-peptide counterpart V1 (IC50 364.7 ± 51.7 nM vs. 2632.1 ± 891.0 nM) further ensures adequate receptor occupancy at experimentally practical concentrations [1].

CXCR4-Selective HIV-1 Entry Inhibition with Minimal CCR5 Cross-Reactivity

DV1 is the preferred CXCR4 antagonist for HIV-1 entry inhibition studies requiring stringent CXCR4 selectivity. Unlike the parent chemokine vMIP-II, which binds both CXCR4 (IC50 = 5.8 nM) and CCR5, DV1 has been engineered to eliminate CCR5 binding entirely—showing no detectable CCR5 engagement at concentrations up to 100 μM and demonstrating >3,000-fold selectivity for CXCR4 [2]. This selectivity profile ensures that anti-HIV-1 activity observed in X4-tropic virus assays is attributable specifically to CXCR4 blockade, without confounding contributions from CCR5 antagonism that would occur with vMIP-II or other dual-receptor ligands.

Preclinical In Vivo Studies Requiring Extended Dosing Intervals

DV1 is the CXCR4 antagonist of choice for preclinical rodent studies requiring extended dosing intervals, based on its validated rat plasma half-life of 8.7 hours following subcutaneous administration at 10 mg/kg and an AUCinf of 35,553 ng/mL·h [3]. DV1 also demonstrates robust stability under storage conditions relevant to longitudinal studies: stable at −80 °C for 30 days, at room temperature for 12 hours, and through three freeze-thaw cycles [3]. This pharmacokinetic profile supports once-daily or less frequent dosing regimens, in contrast to L-peptide CXCR4 antagonists that undergo rapid proteolytic degradation with half-lives typically under 2 hours, necessitating continuous infusion or multiple daily injections [4].

Targeted Drug Delivery and Nanoparticle Functionalization for CXCR4-Expressing Tumors

DV1 is uniquely suited as a targeting ligand for nanoparticle-based drug delivery systems directed at CXCR4-overexpressing tumors, including triple-negative breast cancer (TNBC). DV1-functionalized liposomes (L-DV1) presenting a three-dimensional peptide array at optimized densities (9,000–74,000 molecules/μm²) have been shown to achieve specific binding and uptake by TNBC cells in vitro, resulting in significant reduction in cell migration and inhibition of metastasis from primary tumors for 27 days in a mouse model [5]. The all-D-amino acid composition of DV1 provides protease resistance that extends the functional lifetime of the targeting ligand on the nanoparticle surface, a property not shared by L-peptide targeting ligands. The ease of chemical modification (e.g., β-azido conjugation) enables reproducible and stoichiometrically controlled surface functionalization [5].

Technical Documentation Hub

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